Cucurbitacin S

Description

Contextualization within Cucurbitacin Research

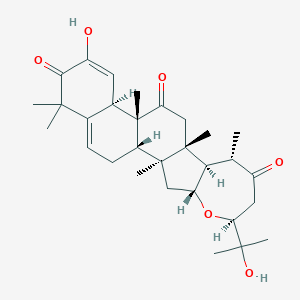

Cucurbitacin S is a member of the cucurbitacin family, a large group of structurally related and highly oxygenated tetracyclic triterpenoids. guidetomalariapharmacology.orgnih.gov These compounds are well-known for their intensely bitter taste and primarily function as a defense mechanism for plants against herbivores. researchgate.netguidetopharmacology.org The cucurbitacin family is categorized alphabetically, from A to T, with numerous derivatives and glycosidic forms also identified. guidetomalariapharmacology.orgabcam.com

Structurally, most cucurbitacins are derived from the cucurbitane skeleton, specifically 19-(10→9β)-abeo-10α-lanost-5-ene. researchgate.netabcam.com However, this compound, along with Cucurbitacin T, is distinguished by a unique structural feature: an additional ring formed by a cyclization between the C16 and C24 positions. guidetopharmacology.org This structural variation places it in a specific subgroup within the broader cucurbitacin classification, making it a point of interest for phytochemical and synthetic research. abcam.com

Significance of this compound in Phytochemistry and Biomedicine

The significance of this compound in phytochemistry stems from its isolation from specific plant species and its unique chemical structure. guidetopharmacology.orgvulcanchem.com In biomedicine, this compound has garnered attention for its potential therapeutic properties, primarily its reported anticancer and anti-inflammatory activities. nih.gov While the broader cucurbitacin family is widely studied for a range of bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial effects, the specific investigation into this compound contributes to a deeper understanding of the structure-activity relationships within this potent class of natural products. metabolomicsworkbench.orgwikipedia.org

Propriétés

IUPAC Name |

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLRWSUZLFUTO-PQNVQGKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975565 | |

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60137-06-6 | |

| Record name | Cucurbitacin S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Molecular Structure and Formula

Cucurbitacin S is a tetracyclic triterpenoid compound. Its chemical formula is C₃₀H₄₂O₆. nih.gov The core of its structure is the cucurbitane skeleton, a derivative of lanostane. researchgate.netabcam.com A defining characteristic that differentiates this compound from many other cucurbitacins is the presence of a formal cyclization between the carbon atoms at positions 16 and 24, creating an additional ring system. guidetopharmacology.org

Physical Characteristics

The physical and chemical identifiers for this compound are well-documented, providing a basis for its identification and use in research.

Bioactivity Spectrum and Pharmacological Mechanisms of Cucurbitacin S

Antineoplastic Activities and Molecular Mechanisms

Cucurbitacin S has demonstrated notable antineoplastic properties, primarily through the modulation of cell proliferation and the induction of programmed cell death, or apoptosis. nih.govnih.gov These effects are underpinned by complex molecular mechanisms that interfere with key signaling pathways crucial for cancer cell survival and growth.

Modulation of Cell Proliferation

A fundamental aspect of cancer is uncontrolled cell proliferation. This compound has been shown to counteract this by inhibiting the growth of various malignant cell lines.

This compound exhibits antiproliferative activity against a range of cancer cells. nih.govnih.gov Studies have shown that cucurbitacins, as a class of compounds, can inhibit the proliferation of numerous human cancer cell lines, including those of the breast, prostate, lung, and liver. nih.gov The cytotoxic effects of these compounds are a key area of cancer research. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Various Cucurbitacins on Gastric Cancer Cell Lines

| Compound | Cell Line | % Cell Viability Inhibition (at 10 µM) |

|---|---|---|

| This compound | NCI-N87 | < 60% |

| BGC-823 | < 60% | |

| SNU-16 | < 60% | |

| SGC-7901 | < 60% | |

| MGC-803 | < 60% | |

| Cucurbitacin A | NCI-N87 | < 40% |

| Cucurbitacin B | NCI-N87 | > 60% |

| Cucurbitacin D | NCI-N87 | > 60% |

| Cucurbitacin E | NCI-N87 | > 70% |

| Cucurbitacin I | NCI-N87 | > 60% |

| Cucurbitacin IIa | NCI-N87 | < 60% |

| Cucurbitacin IIb | NCI-N87 | < 60% |

Data is approximate and derived from graphical representations in the source material. nih.gov

Research has specifically highlighted the activity of this compound against gastric cancer cells. nih.govnih.gov In a comparative study of eight different cucurbitacins, this compound was among those that demonstrated antitumor efficacy on several gastric cancer cell lines, including NCI-N87, BGC-823, SNU-16, SGC-7901, and MGC-803. nih.gov While other cucurbitacins like Cucurbitacin E showed a more potent effect, this compound still exhibited significant growth inhibition. nih.govresearchgate.net For instance, at a concentration of 10 µM, this compound inhibited the viability of all five tested gastric cancer cell lines by a considerable margin. nih.gov The antiproliferative effects of cucurbitacins are often dose-dependent. arabjchem.orgarabjchem.org

Inhibition of Cellular Growth in Malignant Cell Lines

Induction of Apoptosis

Beyond inhibiting proliferation, this compound can actively induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.

The process of apoptosis is often executed through a cascade of enzymes known as caspases. mdpi.com Cucurbitacins have been shown to induce caspase-dependent apoptosis. nih.govnih.govspandidos-publications.com This involves the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. mdpi.comnih.gov The activation of caspase-3 is a central event in the apoptotic process, leading to the cleavage of various cellular proteins and ultimately, cell death. nih.govspandidos-publications.com For example, studies on other cucurbitacins have demonstrated that they can lead to the cleavage and activation of caspase-3. nih.govencyclopedia.pub This activation is a hallmark of caspase-dependent apoptosis. nih.gov

The mitochondrial, or intrinsic, pathway of apoptosis is a major route through which cells undergo programmed death. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.comspandidos-publications.com An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. nih.govspandidos-publications.com

Cucurbitacins have been found to modulate the expression of Bcl-2 family proteins, thereby activating the mitochondrial apoptosis pathway. nih.govjhpr.ir Studies on related compounds have shown a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic proteins such as Bax. nih.govspandidos-publications.com This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to apoptosis. nih.govspandidos-publications.com The production of mitochondrial-derived reactive oxygen species (ROS) can also play a role in initiating this process. tandfonline.comtandfonline.comnih.gov

Endoplasmic Reticulum Stress (ERS)-Associated Apoptosis

The endoplasmic reticulum (ER) is crucial for protein synthesis and folding. e-century.us When unfolded or misfolded proteins accumulate in the ER lumen, a state of ER stress is induced. e-century.us Prolonged ER stress can trigger apoptosis, or programmed cell death. e-century.usspandidos-publications.com

Several studies have investigated the role of other cucurbitacins in inducing ERS-associated apoptosis. For instance, Cucurbitacin I has been shown to cause cancer cell death by inducing excessive ERS. nih.gov This process involves the activation of key ERS sensors like inositol requiring enzyme 1α (IRE1α) and protein kinase R-like endoplasmic reticulum kinase (PERK), leading to apoptosis. nih.gov Similarly, Cucurbitacin E has been found to promote the expression of ERS-related proteins, such as CHOP and Grp78, contributing to apoptosis in intestinal epithelial cells. frontiersin.org In laryngeal squamous cell carcinoma cells, Cucurbitacin E exposure enhanced ER stress, leading to apoptosis. e-century.usnih.gov Furthermore, Cucurbitacin B has been demonstrated to induce apoptosis in colorectal cancer cells through the ERS pathway. spandidos-publications.com

Role of Reactive Oxygen Species (ROS) in Apoptosis Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. tandfonline.comtandfonline.com The induction of ROS is a mechanism shared by several cucurbitacin compounds.

Studies on Cucurbitacin B have shown that it can induce the generation of intracellular ROS, which in turn mediates DNA damage and apoptosis in leukemia cells. eurekaselect.comresearchgate.net The pro-apoptotic effects of Cucurbitacin B in these cells were significantly reversed by the use of an ROS scavenger, N-acetyl-l-cysteine (NAC). eurekaselect.comresearchgate.net Research on Cucurbitacin E in laryngeal squamous cell carcinoma has also demonstrated that it markedly elevates intracellular ROS levels, leading to mitochondrial dysfunction, ER stress, and apoptosis. e-century.usnih.gov The elimination of ROS was found to abolish these effects. e-century.usnih.gov Furthermore, cucurbitacins, in general, are known to induce apoptosis through the production of ROS. phcogrev.comphcogrev.com One study indicated that cucurbitacin-induced autophagy and cell death are mediated by the enhanced production of mitochondrial-derived ROS. tandfonline.comtandfonline.com

Despite the established role of ROS in the apoptotic activity of other cucurbitacins, specific studies investigating the capacity of This compound to induce apoptosis via ROS generation are currently lacking.

Regulation of Cell Cycle Progression

Cucurbitacins are well-documented for their ability to interfere with the cell cycle, a critical process for cell proliferation. scienceopen.com They can induce cell cycle arrest at different phases, thereby preventing the division of cancer cells. phcogrev.comscienceopen.com

G1 Phase Arrest Mechanisms

The G1 phase is the first growth phase of the cell cycle. Arrest at this stage prevents cells from entering the DNA synthesis (S) phase. Some cucurbitacins have been shown to induce G1 phase arrest. For example, treatment of colorectal cancer cells with Cucurbitacin B resulted in cell cycle arrest at the G1 phase, which was associated with decreased levels of Cyclin D1 and Cyclin E1. mdpi.com Cucurbitacin C has also been observed to induce G1 phase arrest in certain cancer cell lines. researchgate.netfrontiersin.org

There is currently no specific research available that demonstrates the ability of This compound to induce G1 phase cell cycle arrest.

G2/M Phase Arrest Mechanisms

The G2/M phase checkpoint is a critical point that ensures cells are ready for mitosis. Many cucurbitacins exert their anti-cancer effects by arresting the cell cycle at this stage. phcogrev.comphcogrev.com Cucurbitacin B, for instance, has been shown to induce G2/M arrest in various cancer cell lines, including pancreatic, laryngeal, and neuroblastoma cells. scienceopen.comspandidos-publications.com This arrest is often associated with the downregulation of key regulatory proteins like Cyclin B1 and CDK1. spandidos-publications.com Cucurbitacin E also induces G2/M phase arrest in bladder and triple-negative breast cancer cells. nih.govd-nb.info The mechanism can involve the modulation of signaling pathways like JAK/STAT and the expression of proteins such as p21 and p27. nih.govmdpi.com Cucurbitacin I has also been found to cause G2/M arrest. nih.gov

Specific data on the effects of This compound on the G2/M phase of the cell cycle is not present in the available scientific literature.

S Phase Cell Cycle Arrest

The S phase is when DNA replication occurs. Arresting the cell cycle in this phase can be an effective anti-cancer strategy. Cucurbitacin B has been reported to induce S phase arrest in hepatocellular carcinoma cells and other cell lines. phcogrev.comscienceopen.comnih.gov This effect was linked to the downregulation of Cyclin D1 and cdc-2. phcogrev.comnih.gov

Information regarding the specific ability of This compound to induce S phase cell cycle arrest is not available in published research.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Several cucurbitacins have demonstrated anti-angiogenic properties. mdpi.com Cucurbitacin I has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov It achieves this by inhibiting the phosphorylation of key receptors involved in angiogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR2) and fibroblast growth factor receptor-1 (FGFR1). nih.gov In vivo studies also confirmed its ability to decrease vascularization. nih.gov

Cucurbitacin E has also been reported to have anti-angiogenic effects by blocking VEGFR2-mediated signaling pathways. mdpi.com Furthermore, studies on human umbilical vascular endothelial cell lines revealed that cucurbitacins can significantly inhibit proliferation, migration, and angiogenesis by blocking pathways involving Jak2-signal transducer and vascular endothelial growth factor receptor (VEGFR). mdpi.comencyclopedia.pub

There is no specific research available that describes the anti-angiogenic effects of This compound .

While research into the specific bioactivities of many individual cucurbitacins is ongoing, current scientific literature provides limited, yet focused, insights into the mechanisms of this compound. The following sections detail the available research findings that strictly adhere to the specified topics.

Anti-Inflammatory and Immunomodulatory Activities

This compound has been identified as a compound with potential anti-inflammatory and immunomodulatory properties, primarily through its interaction with key signaling molecules involved in the inflammatory cascade.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-8, IL-17, IFN-γ)

Research, including computational and extract-based analysis, has pointed towards the ability of this compound to modulate the activity of several pro-inflammatory cytokines.

An in silico docking study designed to screen natural compounds for their potential to inhibit human protein targets suggested that this compound may possess inhibitory activity against the Interleukin-6 (IL-6) receptor and the Tumor Necrosis Factor-alpha (TNF-α) receptor. ijitee.orgdntb.gov.uaresearchgate.net This computational analysis indicates a potential mechanism by which this compound could exert anti-inflammatory effects by blocking the signaling pathways of these critical cytokines. ijitee.orgdntb.gov.uaresearchgate.net

Further evidence comes from the analysis of plant extracts known to contain this compound. For instance, a study of Citrullus colocynthis (colocynth), which was found to contain this compound among other compounds, demonstrated a correlation between the unprocessed extracts and the inhibition of TNF-α and Interferon-gamma (IFN-γ). rsc.org The same study also noted that processed samples of the extract showed a correlation with the inhibition of the pro-inflammatory marker IL-6. rsc.org Similarly, research on Bryonia dioica, a known source of this compound, has noted the inhibition of inflammatory mediators including TNF-α and IL-6. mdpi.complantarchives.org

The table below summarizes the research findings regarding the inhibitory effects of this compound on pro-inflammatory cytokines based on available studies.

| Research Type | Target Cytokine/Receptor | Source/Compound | Key Finding | Citation |

| In Silico (Docking Study) | IL-6 Receptor | This compound | May exhibit inhibitory activity. | ijitee.orgresearchgate.net |

| In Silico (Docking Study) | TNF-α Receptor | This compound | May exhibit inhibitory activity. | ijitee.orgdntb.gov.uaresearchgate.net |

| Extract Analysis | TNF-α, IFN-γ | Unprocessed Citrullus colocynthis extract | Correlated with inhibition of these cytokines. | rsc.org |

| Extract Analysis | IL-6 | Processed Citrullus colocynthis extract | Correlated with inhibition of this marker. | rsc.org |

| Extract Analysis | TNF-α, IL-6 | Bryonia dioica extract | Inhibition of inflammatory mediators noted. | mdpi.com |

Information Not Available in Search Results:

Detailed research findings specifically for this compound concerning the following topics could not be located in the provided search results:

Anti-Metastatic and Anti-Invasive Properties

Disruption of F-actin Cytoskeleton Integrity

While the broader class of cucurbitacins is known to affect these pathways, the available literature does not provide specific evidence to describe these mechanisms for this compound.

Compound Identification

Lack of Specific Research Data on this compound Precludes Detailed Article Generation

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound "this compound" according to the provided outline. While the existence of this compound is confirmed, with a registered PubChem CID of 119287, detailed research on its specific bioactivities as requested is not publicly available.

General statements found in some sources indicate that this compound possesses anti-inflammatory and anticancer properties. However, these sources lack the in-depth, scientifically validated findings required to elaborate on the specific mechanisms outlined in the user's request, such as the modulation of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (NOS) pathways, regulation of innate and adaptive immunity, specific free radical scavenging activities, inhibition of lipid peroxidation, or its hepatoprotective mechanisms.

The majority of detailed research within the cucurbitacin family of compounds has been focused on other members, such as Cucurbitacin B, Cucurbitacin D, Cucurbitacin E, Cucurbitacin I, and Cucurbitacin R. For these related compounds, there is a significant body of literature detailing their interactions with various biological pathways. However, these findings cannot be attributed to this compound without direct scientific evidence, and to do so would be inaccurate.

Therefore, in adherence to the strict requirement of focusing solely on this compound and maintaining scientific accuracy, the requested article cannot be produced at this time due to the absence of specific research data.

Other Investigated Biological Activities

Antimicrobial Properties

Cucurbitacins have demonstrated notable antimicrobial properties, exhibiting inhibitory effects against a range of pathogens including bacteria and fungi. nih.govnih.govdntb.gov.uaresearchgate.netnih.govresearchgate.netcivilica.comum.edu.mtmedwinpublishers.comd-nb.info Their multi-targeted mode of action is considered an advantage as it may reduce the development of resistance in pathogenic microorganisms. civilica.com

Research has shown that extracts containing cucurbitacins are effective against various bacterial strains. For instance, ethanolic extracts of Cucumis sativus have shown activity against E. coli and Pseudomonas aeruginosa. d-nb.info Similarly, extracts from Lagenaria siceraria have demonstrated antibacterial effects. ajol.info

In terms of antifungal activity, cucurbitacins have also shown promise. civilica.commedwinpublishers.com Extracts of Cucumis sativus have been found to be effective against several fungal strains, with the ethanolic extract showing particular potency against Aspergillus niger. researchgate.net Studies on Citrullus colocynthis have also revealed antifungal activity against pathogenic fungi such as Candida species and Aspergillus flavus. mdpi.com However, one study found that purified cucurbitacin E glycoside did not inhibit the growth of the fungi Beauveria bassiana and Metarhizium anisopliae, suggesting that the observed antifungal activity in crude extracts may be due to other associated compounds. tandfonline.com

Table 1: Antimicrobial Activity of Cucurbitacin-Containing Extracts

| Plant Source | Extract Type | Target Microorganism | Observed Effect | Citation |

|---|---|---|---|---|

| Cucumis sativus | Ethanolic | E. coli, Pseudomonas aeruginosa | Inhibition of growth | d-nb.info |

| Lagenaria siceraria | Ethanolic, Aqueous | Various bacteria | Inhibition of growth | ajol.info |

| Cucumis sativus | Ethanolic | Aspergillus niger | Potent inhibition | researchgate.net |

| Citrullus colocynthis | Organic | Candida species, Aspergillus flavus | Inhibition of growth | mdpi.com |

| Hawkesbury watermelon (mutant) | Purified Cucurbitacin E glycoside | Beauveria bassiana, Metarhizium anisopliae | No inhibition | tandfonline.com |

Antiviral Mechanisms

The antiviral potential of cucurbitacins has been investigated against several viruses. nih.govmdpi.combiorxiv.orgthieme-connect.com Research suggests that these compounds can act through a virucidal mechanism, meaning they can directly inactivate virus particles. biorxiv.org

One area of focus has been the anti-HIV activity of certain cucurbitacins. mdpi.com For example, Cucurbitacin D has been shown to reduce the viral load in HIV-infected macrophages in a dose-dependent manner. nih.govnih.gov This effect is partly attributed to the reduction of the pro-inflammatory cytokine IL-1β, which is known to play a role in HIV replication. nih.govnih.gov Studies using an in-vitro blood-brain barrier model have demonstrated that Cucurbitacin D can suppress HIV replication, suggesting its potential as an adjuvant therapy to reduce the central nervous system toxicity of some antiretroviral drugs. mdpi.comnih.govnih.gov

Furthermore, cucurbitacins have shown activity against other viruses. For instance, certain cucurbitacins have demonstrated a broad-spectrum antiviral effect against various enveloped and non-enveloped viruses, including RSV and SARS-CoV-2. biorxiv.org The proposed mechanism involves direct binding of the cucurbit[n]uril cavity to viral surface proteins, thereby inhibiting infection. biorxiv.org Additionally, studies have reported the anti-bovine viral diarrhea virus (BVDV) activity of several cucurbitacins, including B, D, and E. thieme-connect.com

Cardioprotective Effects

Cucurbitacins have been reported to possess cardioprotective properties. nih.govmdpi.commdpi.comacademicjournals.orgfrontiersin.orgasianjpr.com The potential mechanisms underlying these effects are multifaceted and include antioxidant actions and the modulation of key signaling pathways involved in cardiac health. asianjpr.comtjpr.org

One of the key areas of investigation is the effect of cucurbitacins on cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. thegoodscentscompany.comnih.govcollinsdictionary.com Cucurbitacin B has been shown to protect against pressure overload-induced cardiac hypertrophy. thegoodscentscompany.comnih.govmdpi.com The proposed mechanism involves the activation of autophagy, a cellular process that removes damaged components, through the inhibition of the Akt/mTOR/FoxO3a signaling pathway. nih.govmdpi.com

Table 2: Cardioprotective Mechanisms of Cucurbitacins

| Cucurbitacin | Proposed Mechanism | Observed Effect | Citation |

|---|---|---|---|

| Cucurbitacin B | Inhibition of Akt/mTOR/FoxO3a signaling pathway, activation of autophagy | Protection against cardiac hypertrophy | nih.govmdpi.com |

| General Cucurbitacins | Antioxidant activity, reduction of free radicals | Protection of cardiac cells from damage | asianjpr.comtjpr.org |

| General Cucurbitacins | Lowering of cholesterol and triglycerides | Potential cardiovascular benefits | tjpr.org |

Antidiabetic and Antihyperglycemic Pathways

Cucurbitacins have demonstrated significant potential in the management of diabetes and hyperglycemia. nih.govmdpi.commdpi.comwisdomlib.orgnih.govphcogrev.comcore.ac.ukcivilica.comresearchgate.net Their mechanisms of action are diverse, targeting key pathways involved in glucose metabolism and insulin sensitivity. wisdomlib.orgphcogrev.comresearchgate.netnih.gov

One of the primary mechanisms is the enhancement of glucose uptake. wisdomlib.org Cucurbitacins have been shown to improve glucose uptake in skeletal muscle by activating the PI3K/Akt signaling pathway. wisdomlib.org This activation leads to the translocation of GLUT4, a glucose transporter, to the cell membrane, thereby facilitating glucose entry into cells and helping to maintain blood glucose homeostasis. wisdomlib.org

Another important pathway involves the activation of AMP-activated protein kinase (AMPK). phcogrev.comnih.gov Cucurbitacin B, for instance, has been found to ameliorate hyperglycemia by activating intestinal AMPK levels. nih.gov This activation, in turn, induces the release of glucagon-like peptide-1 (GLP-1) and insulin, contributing to the hypoglycemic effect. nih.gov

Furthermore, cucurbitacins have been shown to possess antioxidant properties that can mitigate the oxidative stress often associated with diabetes. wisdomlib.org They can reduce levels of lipid peroxidation products and enhance the activity of antioxidant enzymes, thereby protecting against diabetes-related complications. wisdomlib.org

Anthelmintic Actions

Cucurbitacins have been traditionally recognized for their anthelmintic properties, which is the ability to expel or destroy parasitic worms. nih.govmdpi.commdpi.comacademicjournals.orgresearchgate.netum.edu.mtfrontiersin.org Research has supported these traditional uses, demonstrating the efficacy of cucurbitacin-containing plant extracts against various helminths. ajol.infoveterinarypaper.comnih.gov

The proposed mechanisms of action for their anthelmintic effects are varied. One theory is that the bitter compounds, such as cucurbitin, force the parasites to loosen their grip on the intestinal wall, leading to their expulsion from the body. ajol.info Another potential mechanism involves the interference with the energy metabolism of the parasites. ajol.info Tannins, which are often present in these plant extracts, are known to uncouple oxidative phosphorylation in helminths. ajol.info It is also suggested that these compounds may bind to glycoproteins on the cuticle of the parasite, causing damage and leading to death. ajol.info

Studies have shown that extracts from plants like Cucurbita pepo, Citrullus lanatus, and Telfairia occidentalis possess significant, concentration-dependent anthelmintic activity against roundworms. ajol.info Similarly, extracts of Cucurbita maxima have demonstrated anthelmintic efficacy in pigs. veterinarypaper.com In vitro studies with Cucurbita pepo seed extracts have shown nematidicidal potential, affecting the survival of different larval stages of Heligmosomoides bakeri. nih.gov

In Vitro Cellular Models

In vitro models are indispensable tools for the initial screening and mechanistic investigation of compounds like this compound. These models allow for controlled experiments on specific cell types.

Research has been conducted to evaluate the effects of a panel of eight different cucurbitacins, including this compound (CuS), on the viability of human gastric cancer cells. nih.gov In this study, five distinct human gastric cancer cell lines were utilized to assess the cytotoxic potential of these compounds. nih.gov

The study demonstrated that this compound, along with seven other cucurbitacins (Cucurbitacin A, B, D, E, I, IIa, and IIb), exhibited antitumor efficacy against all tested gastric cancer cell lines when compared to the control. nih.gov The cells were incubated with this compound at a concentration of 10 µM for 48 hours, which resulted in a reduction in cellular viability. nih.gov While this study confirmed the cytotoxic activity of this compound in this specific context, it prioritized Cucurbitacin E for further investigation due to its superior antiproliferative activity among the tested compounds. nih.gov

Table 1: Human Gastric Cancer Cell Lines Treated with this compound

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| NCI-N87 | Human Gastric Carcinoma | Exhibited antitumor efficacy. | nih.gov |

| BGC-823 | Human Gastric Cancer | Exhibited antitumor efficacy. | nih.gov |

| SNU-16 | Human Gastric Carcinoma | Exhibited antitumor efficacy. | nih.gov |

| SGC-7901 | Human Gastric Adenocarcinoma | Exhibited antitumor efficacy. | nih.gov |

| MGC-803 | Human Gastric Carcinoma | Exhibited antitumor efficacy. | nih.gov |

Currently, there is no publicly available research that specifically details the use of normal, non-cancerous cell lines for comparative analysis against the cytotoxic effects of this compound. Such studies are crucial for determining the selectivity of a compound for cancer cells over healthy cells.

There is no available scientific literature on the use of co-culture systems to investigate the effects of this compound on the tumor microenvironment. Co-culture models, which involve growing cancer cells with other cell types like fibroblasts or immune cells, are used to simulate the complex interactions within a tumor.

Normal Cell Lines for Comparative Analysis

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects, efficacy, and safety of a compound in a living organism.

As of the current available data, no studies have been published that utilize xenograft models to assess the in vivo efficacy of this compound against any type of malignancy. Xenograft models involve the implantation of human tumor cells into immunocompromised animals.

There is no documented research on the use of orthotopic xenograft models for the evaluation of this compound. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin in an animal, are considered more clinically relevant than subcutaneous xenografts.

Syngeneic Models for Immunological Context

Syngeneic tumor models, which involve transplanting cancer cells into immunocompetent mice of the same genetic background, are crucial for evaluating immuno-oncology agents. These models allow for the study of therapeutic compounds within the context of a fully functional immune system.

Disease-Specific Animal Models (e.g., Inflammatory, Viral)

The investigation of therapeutic agents in animal models that mimic specific human diseases is a cornerstone of preclinical research. While this compound has been identified as having potential anti-inflammatory properties, its evaluation in dedicated in vivo disease models is limited. cenmed.com

A review of current research indicates a lack of in vivo studies using animal models of inflammation (such as arthritis or inflammatory bowel disease) or viral infections to assess the efficacy of this compound.

However, its potential in the context of viral-induced inflammation has been explored through computational methods. An in silico study investigating natural compounds for activity against pro-inflammatory targets relevant to COVID-19 identified this compound as a potential inhibitor of the tumor necrosis factor-alpha (TNF-α) receptor. This molecular docking study suggests that this compound could theoretically interfere with inflammatory pathways often exacerbated during viral infections. It is critical to note that these are computational predictions, and they have not been validated through subsequent in vitro or in vivo experiments. Further research, including studies in appropriate animal models, would be necessary to confirm these potential anti-inflammatory and antiviral effects.

Biological Activities and Research Findings

Anticancer Effects

Cucurbitacin S is reported to possess anticancer properties. nih.gov Research on the broader cucurbitacin family has shown that these compounds can exert potent antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines, including those for breast, lung, pancreatic, and colon cancer. wikipedia.orgmetabolomicsworkbench.orgwikipedia.org A primary mechanism implicated in the anticancer activity of many cucurbitacins is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. metabolomicsworkbench.org This pathway is often aberrantly activated in cancer cells and is crucial for their proliferation and survival. metabolomicsworkbench.orgmetabolomicsworkbench.org By inhibiting STAT3, cucurbitacins can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death). metabolomicsworkbench.org

Downregulation of STAT3-Mediated Gene Transcription

Anti-inflammatory Effects

Anti-inflammatory activity is another key biological effect attributed to this compound. nih.gov The anti-inflammatory mechanisms of the cucurbitacin class are generally associated with their ability to suppress the production of key pro-inflammatory mediators. metabolomicsworkbench.org Studies have shown that cucurbitacins can inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). metabolomicsworkbench.org By targeting these central components of the inflammatory cascade, cucurbitacins can mitigate inflammatory responses.

Table of Pubchem Cids

Advanced Isolation Facilitation

LC/MS Dereplication Procedures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the rapid identification of known compounds within a complex mixture, a process known as dereplication. acs.org In the context of natural product discovery, dereplication with LC-MS, particularly using high-resolution mass spectrometry (HRMS), allows researchers to quickly screen crude plant extracts or chromatographic fractions for the presence of known cucurbitacins like this compound, thereby avoiding redundant isolation efforts. acs.orgmdpi.com

The method involves separating the extract's components via liquid chromatography and then analyzing them with a mass spectrometer. epa.gov The mass spectrometer provides crucial data, including the accurate mass-to-charge ratio (m/z) of the molecular ion and its specific fragmentation pattern upon collision-induced dissociation (MS/MS). mdpi.comnih.gov For this compound, the molecular formula is C₃₀H₄₂O₆. uni.lu This information is compared against spectral databases or literature data. mdpi.com A match in both retention time and mass spectral data provides a confident, tentative identification of the compound early in the purification process. google.co.ukresearchgate.net This high-throughput screening enables researchers to focus their efforts on isolating novel or specifically targeted bioactive compounds. dntb.gov.ua

Bioassay-Guided Fractionation Methodologies

Bioassay-guided fractionation is a strategic approach used to systematically isolate bioactive compounds from natural sources. nih.gov This methodology links chemical separation with biological testing. tandfonline.com The process begins with the testing of a crude extract for a specific biological activity, such as cytotoxicity against cancer cell lines. tandfonline.comd-nb.info

If the crude extract shows activity, it is separated into a series of primary fractions using a chromatographic technique like flash column chromatography. d-nb.infotandfonline.com Each of these fractions is then subjected to the same bioassay. The fraction that demonstrates the highest activity is selected for further separation into sub-fractions. d-nb.infofrontiersin.org This iterative cycle of separation and biological testing continues, progressively narrowing down the components until a pure, single compound responsible for the observed activity is isolated. frontiersin.orgfrontiersin.org

This approach has been successfully used to isolate numerous cytotoxic cucurbitacins. tandfonline.comd-nb.infotandfonline.com For example, a study on Trichosanthes tricuspidata used a cytotoxicity assay against KB cells to guide the fractionation process, leading to the isolation of several cucurbitacins. tandfonline.com Similarly, research on Cucumis prophetarum used this method to isolate five cytotoxic cucurbitacins, with Cucurbitacin B and E showing potent activity against six human cancer cell lines. d-nb.info This ensures that the labor-intensive process of purification is focused solely on the biologically active constituents of the extract.

Semisynthetic Derivatization Approaches Relevant to this compound Analogs

Semisynthetic derivatization involves the chemical modification of a natural product to create new analogs. This strategy is employed to explore structure-activity relationships (SAR) and potentially develop compounds with improved potency or more desirable pharmacological profiles. acs.orgx-mol.net The complex structure of cucurbitacins, featuring multiple reactive sites such as hydroxyl groups, carbonyls, and carbon-carbon double bonds, offers numerous possibilities for chemical modification. acs.orgx-mol.netnih.gov

While specific derivatization of this compound is not extensively detailed, studies on closely related cucurbitacins, such as Cucurbitacin B, provide insight into potential synthetic routes. researchgate.netnih.govconicet.gov.ar Common modifications include:

Esterification: The hydroxyl groups, particularly at positions C-2 and C-16, can be acetylated or reacted with other anhydrides to form esters. acs.orgconicet.gov.arconicet.gov.ar

Reduction: The double bond in the side chain (C23-C24) can be hydrogenated to yield dihydrocucurbitacins. nih.gov

Isomerization: The α-hydroxyketone moiety can be isomerized under certain conditions. nih.gov

These chemical transformations can lead to significant changes in biological activity. For instance, a study involving 28 natural and semisynthetic cucurbitacin derivatives showed that modifications to ring A and the side chain altered their antifeedant activity against different insect species. acs.orgnih.gov Another study on semisynthetic derivatives of Cucurbitacin B demonstrated that these new compounds could suppress lung cancer cell growth, induce apoptosis, and arrest the cell cycle at the G2/M phase. nih.govresearchgate.net Such studies are crucial for identifying the key structural features responsible for the bioactivity of cucurbitacins and for designing novel, more effective analogs.

Pharmacological Considerations and Therapeutic Potential

Synergistic Effects in Combination Therapies

The exploration of Cucurbitacin S in combination with existing chemotherapeutic agents has revealed promising synergistic interactions, potentially enhancing therapeutic efficacy and overcoming drug resistance.

This compound Combinatorial Approaches with Chemotherapeutic Agents

Research has shown that cucurbitacins, a class of compounds to which this compound belongs, can work synergistically with several established chemotherapy drugs. phcogrev.com While specific studies on this compound are part of a broader investigation into this class of compounds, the general findings for cucurbitacins provide a strong basis for its potential in combination therapies.

Studies on various cancer cell lines have demonstrated the synergistic anticancer activities of cucurbitacins when combined with agents such as:

Paclitaxel: A semisynthetic derivative of cucurbitacin B, when combined with paclitaxel, showed significant inhibition of tumor growth in non-small cell lung cancer (NSCLC) xenograft models. conicet.gov.ar This combination was more effective than either drug used alone. conicet.gov.ar

Doxorubicin: The combination of cucurbitacin E and doxorubicin has been shown to induce apoptosis, cell-cycle arrest, and autophagy. mdpi.com In another study, the synergism of cucurbitacin I and doxorubicin enhanced cytotoxicity in an ovarian sarcoma cell line. nih.gov

Cisplatin: The combination of cucurbitacin B and cisplatin has demonstrated a synergistic effect in inducing apoptosis and inhibiting the growth of laryngeal cancer cells. mdpi.com

Other chemotherapeutic agents: Synergistic effects have also been observed with docetaxel, gemcitabine, and imatinib mesylate. phcogrev.comnih.gov

These findings highlight the potential of cucurbitacins, and by extension this compound, to be used in combination with a range of chemotherapeutic drugs to improve treatment outcomes. phcogrev.comacs.org

Mechanistic Basis of Synergism in Preclinical Models

The synergistic effects of cucurbitacins in combination with chemotherapeutic agents are rooted in their multi-faceted mechanisms of action at the molecular level. Preclinical studies have elucidated several key pathways through which this synergy is achieved.

A primary mechanism involves the inhibition of the JAK/STAT3 signaling pathway . mdpi.comnih.gov This pathway is crucial for cancer cell proliferation, survival, and angiogenesis. mdpi.com Cucurbitacins can inhibit the phosphorylation of STAT3 and/or JAK2, thereby preventing STAT3-mediated gene transcription. nih.gov By down-regulating this pathway, cucurbitacins can render cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic drugs. mdpi.com

Another significant mechanism is the induction of cell cycle arrest , most commonly at the G2/M phase. mdpi.comacs.orgnih.gov This disruption of the cell cycle makes cancer cells more vulnerable to DNA-damaging agents like cisplatin and antimitotic drugs like paclitaxel. mdpi.comnih.gov For instance, a derivative of cucurbitacin B combined with paclitaxel induced G2/M cell cycle arrest by modulating the expression of survivin and p53. acs.orgnih.gov

Furthermore, cucurbitacins can induce apoptosis (programmed cell death) through various pathways. nih.govmdpi.com This includes the modulation of Bcl-2 family proteins and the activation of caspases. nih.govmdpi.com When combined with other apoptosis-inducing agents, this effect is often potentiated. acs.orgnih.gov

Disruption of the actin cytoskeleton is another mechanism by which cucurbitacins exert their effects. acs.orgnih.gov This can interfere with cell migration and invasion, complementing the actions of chemotherapeutics that target other cellular processes. acs.orgnih.gov

The table below summarizes the mechanistic basis of synergism observed in preclinical models for cucurbitacin derivatives in combination with various chemotherapeutic agents.

| Chemotherapeutic Agent | Cancer Model | Mechanistic Basis of Synergism |

| Paclitaxel | Non-small cell lung cancer (A549 cells) | G2/M cell cycle arrest, modulation of survivin and p53, disruption of F-actin cytoskeleton, apoptosis induction. acs.orgnih.gov |

| Cisplatin | Laryngeal cancer (Hep-2 cells) | Induction of apoptosis, cell cycle arrest, and growth inhibition. mdpi.com |

| Doxorubicin | Breast cancer (MCF7/ADR cells) | Inhibition of STAT3 and NF-κB signaling, leading to decreased cell proliferation, apoptosis, and G2/M cell cycle arrest. mdpi.com |

| Docetaxel | Prostate cancer | Inhibition of cancer cell growth and cloning potential of prostate cancer stem cells. nih.gov |

| Gemcitabine | Breast cancer (MDA-MB-231 cells) | Regulation of JAK/STAT3, Bcl-Xl, cyclin A, and B1, leading to apoptosis. nih.gov |

Strategies to Overcome Therapeutic Limitations

Despite the promising anticancer potential of this compound, its clinical application is hampered by certain limitations, including poor solubility and bioavailability. Researchers are actively exploring novel strategies to address these challenges.

Novel Drug Delivery Systems (e.g., Nanocarrier Systems)

To overcome the limitations of poor water solubility and systemic toxicity, innovative drug delivery strategies are being developed. mdpi.comresearchgate.net Nanocarrier systems, in particular, have emerged as a promising approach to enhance the solubility, stability, and targeted delivery of cucurbitacins. mdpi.com

Several types of nanocarriers have been investigated for the delivery of cucurbitacins, including:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov Liposomal formulations of cucurbitacins have been shown to improve encapsulation efficiency and enhance drug uptake in liver cells. hapres.com For example, Cucurbitacin B has been encapsulated in liposomes with an 85% encapsulation efficiency. hapres.com

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. tandfonline.com SLNs offer advantages such as the potential for large-scale production and low toxicity. tandfonline.com Galactosylated SLNs loaded with Cucurbitacin B have been shown to improve liver targetability. tandfonline.com

Nanomicelles: These are self-assembling nanosized colloidal structures with a hydrophobic core and a hydrophilic shell. tandfonline.com Modified mixed nanomicelles have been shown to significantly enhance the oral absorption of Cucurbitacin B. tandfonline.com

Polymeric Nanoparticles: Biodegradable polymers like PLGA have been used to encapsulate cucurbitacins, offering a controlled release profile. hapres.com

Biomimetic Nanoparticles: In one study, cancer cell membranes were used to coat polydopamine nanoparticles loaded with Cucurbitacin B, creating a biomimetic system with tumor-targeting capabilities. frontiersin.org

These nanocarrier systems can improve the pharmacokinetic profile of this compound, leading to increased bioavailability and reduced off-target toxicity. nih.govfrontiersin.org

Approaches to Enhance Bioavailability and Targeted Delivery

Beyond nanocarrier systems, other strategies are being explored to enhance the bioavailability and facilitate the targeted delivery of cucurbitacins.

Enhancing Bioavailability: Oral administration of cucurbitacins presents a significant challenge due to their low solubility and permeability across the intestinal epithelium. tandfonline.com Studies on Cucurbitacin B have shown low oral bioavailability. mdpi.comnih.gov To address this, researchers have focused on:

Formulation Strategies: The use of mixed nanomicelles composed of surfactants like Labrasol and Kolliphor HS 15 has been shown to improve the solubility and enhance the membrane permeability of Cucurbitacin B. tandfonline.com These formulations increased the relative bioavailability of Cucurbitacin B by 2.14 to 3.43 times in rats. tandfonline.com

Chemical Modification: While not extensively studied for this compound specifically, the synthesis of more water-soluble derivatives is a potential avenue for improving bioavailability.

Targeted Delivery: Ensuring that the therapeutic agent preferentially accumulates at the tumor site is crucial for maximizing efficacy and minimizing side effects. tandfonline.com Targeted delivery strategies for cucurbitacins include:

Passive Targeting: The enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles of a certain size accumulate in tumor tissues more than in normal tissues, is a form of passive targeting inherent to many nanocarrier systems. mdpi.com

Active Targeting: This involves modifying the surface of nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells. nih.gov For example, galactosylated residues on nanoparticles can target the asialoglycoprotein receptors on liver cells, enhancing uptake in hepatocellular carcinoma. tandfonline.com Another approach involves conjugating cucurbitacins to peptides like c(RGDyK) that target integrins, which are often overexpressed on cancer cells. nih.gov This strategy has shown to be effective in delivering cucurbitacins to integrin-overexpressing cancer cells. nih.gov

Strategies for Mitigating Acquired Drug Resistance

Acquired drug resistance is a major obstacle in cancer chemotherapy. nih.gov Cucurbitacins have shown potential not only as standalone anticancer agents but also as compounds that can help overcome resistance to other drugs. nih.gov

Studies have indicated that cucurbitacins may reverse drug resistance through several mechanisms:

Inhibition of Efflux Pumps: Some cucurbitacins have been described as inhibitors of P-glycoprotein (P-gp), an efflux pump that actively transports chemotherapeutic drugs out of cancer cells, leading to resistance. conicet.gov.ar By inhibiting P-gp, cucurbitacins can increase the intracellular concentration of co-administered drugs.

Modulation of Resistance-Related Signaling Pathways: Cucurbitacins can modulate signaling pathways that are implicated in drug resistance. For example, some natural compounds have been shown to sensitize paclitaxel-resistant ovarian cancer cells by downregulating the Akt and nuclear factor-κB (NF-κB) signaling pathways. nih.gov Cucurbitacins are known to inhibit these pathways. mdpi.com

Overcoming Resistance to Targeted Therapies: In non-small cell lung cancer (NSCLC), acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib is a common problem. frontiersin.org Cucurbitacin D has been shown to overcome gefitinib resistance by blocking the binding of EGF to EGFR and inducing cell death in resistant NSCLC cells. frontiersin.org

Targeting Cancer Stem Cells (CSCs): CSCs are a subpopulation of cancer cells believed to be responsible for tumor initiation, metastasis, and drug resistance. nih.gov Cucurbitacins have been shown to target these cells, potentially reducing the likelihood of relapse and overcoming resistance. nih.gov

By understanding and harnessing these mechanisms, this compound could be strategically employed in combination therapies to prevent or overcome acquired drug resistance, thereby improving the long-term effectiveness of cancer treatment.

Future Research Directions for Cucurbitacin S

Elucidation of Underexplored Molecular Mechanisms

The precise molecular pathways targeted by Cucurbitacin S are largely undefined, standing in contrast to the well-documented mechanisms of its relatives like Cucurbitacin B, E, and I. A primary research avenue should be the investigation of its interaction with key oncogenic signaling pathways. Many cucurbitacins are recognized as potent inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly by blocking the phosphorylation and activation of STAT3. mdpi.comnih.govnih.gov Future studies must determine if this compound shares this mechanism or if it exhibits a unique selectivity profile for different JAK or STAT proteins.

Further research should explore other potential targets. The anticancer effects of various cucurbitacins have been linked to the disruption of the actin cytoskeleton, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, and induction of apoptosis through the regulation of Bcl-2 family proteins and caspases. mdpi.comresearchgate.netphcogrev.com A comprehensive analysis of these pathways in response to this compound treatment in cancer cells is essential to build a complete mechanistic profile.

Expansion of Efficacy Studies Across Diverse Malignancies

Currently, there is a significant lack of extensive data on the efficacy of this compound across a broad spectrum of cancers. While its analogs have been tested against numerous cancer cell lines—including breast, lung, colon, prostate, brain, and pancreatic cancer—similar systematic evaluation for this compound is a critical next step. nih.govphcogrev.comnih.gov

Future research should involve:

In Vitro Screening: A comprehensive screening of this compound against a large panel of human cancer cell lines to identify malignancies that are particularly sensitive to its cytotoxic effects.

In Vivo Xenograft Models: For promising cancer types identified in vitro, subsequent studies using animal xenograft models are necessary to validate the antitumor efficacy of this compound in a living system. Research on other cucurbitacins has demonstrated their ability to suppress tumor growth in such models. nih.govlipidmaps.org

These studies will be fundamental in identifying the most promising clinical applications for this compound and guiding the design of future trials.

Comprehensive Characterization of Structure-Activity Relationships for this compound and its Analogs

The relationship between the chemical structure of a cucurbitacin and its biological activity is a key area of research. tandfonline.com For this compound, this remains an unexplored domain. Future work should focus on the chemical synthesis and biological evaluation of a library of this compound analogs.

Studies on other cucurbitacins have revealed that minor chemical modifications can lead to significant changes in potency and target selectivity. nih.govacademicjournals.org For example, alterations to the side chain or the core ring structure have been shown to impact the inhibition of the JAK/STAT pathway. nih.govacademicjournals.org By creating derivatives of this compound and testing their biological activity, researchers can map its structure-activity relationship (SAR). This knowledge is invaluable for the rational design of new compounds with enhanced therapeutic properties, such as increased potency, greater selectivity for cancer cells, and reduced toxicity. researchgate.net

Standardization of this compound Extracts for Pharmaceutical Applications

For any natural product to transition from a laboratory curiosity to a clinical therapeutic, the standardization of its extracts is a non-negotiable prerequisite. This process ensures that every batch of the drug contains a consistent and verifiable amount of the active compound, guaranteeing reproducible quality and potency. researchgate.net

Future research must focus on the development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), specifically for the quantification of this compound. This will be crucial for:

Quality control of raw plant materials or synthesized batches.

Ensuring the purity of the compound used in preclinical and clinical studies.

Formulating a final pharmaceutical product with a precise and consistent dosage.

Development of Targeted Therapeutic Interventions Based on this compound

A significant challenge for the clinical use of cucurbitacins is their inherent low water solubility and potential for systemic toxicity. researchgate.netmdpi.com These properties can limit their bioavailability and therapeutic window. A pivotal area of future research will be the development of advanced drug delivery systems to overcome these hurdles.

Drawing from research on other complex natural products, promising strategies for this compound include:

Nanoparticle Encapsulation: Formulating this compound within nanocarriers, such as liposomes or polymeric micelles, can improve its solubility, protect it from premature degradation, and enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. mdpi.com

Conjugate Chemistry: Attaching this compound to targeting molecules like antibodies or specific peptides can direct the compound specifically to cancer cells that overexpress the corresponding receptor, thereby increasing efficacy and minimizing off-target side effects. researchgate.net

These targeted interventions could transform this compound into a more viable and effective therapeutic agent. researchgate.net

Exploration of Personalized Medicine Applications in this compound Therapy

The future of cancer therapy lies in a personalized approach, where treatments are tailored to the specific molecular characteristics of a patient's tumor. For this compound, this requires the identification of predictive biomarkers that can distinguish which patients are most likely to respond to the treatment.

Given that many cucurbitacins target the STAT3 pathway, a key avenue for investigation is whether the constitutive activation of STAT3 in a tumor could serve as a biomarker for sensitivity to this compound. mdpi.com Future research should involve screening this compound against a diverse array of cancer cell lines with well-characterized genomic and proteomic profiles. By correlating the molecular features of these cells with their response to the compound, it may be possible to identify reliable biomarkers. The ultimate goal is to develop a companion diagnostic test that can guide the clinical use of this compound, ensuring that it is administered to the patient population that will derive the greatest benefit.

Q & A

Q. How can researchers accurately identify and quantify Cucurbitacin S in plant extracts using chromatographic techniques?

Methodological Answer: this compound identification and quantification require validated chromatographic protocols. High-performance liquid chromatography (HPLC) with UV detection at 228–254 nm is commonly used, as cucurbitacins exhibit strong absorbance in this range. For higher specificity, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode is recommended to confirm molecular weight and fragmentation patterns . Key steps include:

- Sample Preparation : Use methanol or ethanol for extraction, followed by solid-phase extraction (SPE) to remove interfering compounds.

- Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (≥80%) using spiked samples.

- Reference Standards : Source authenticated this compound standards from accredited suppliers (e.g., Sigma-Aldrich) to ensure accuracy.

Q. What in vitro models are appropriate for initial screening of this compound’s cytotoxic effects?

Methodological Answer: Prioritize cancer cell lines with documented sensitivity to cucurbitacins, such as:

- Colorectal cancer : HCT-116, SW480

- Breast cancer : MCF-7, MDA-MB-231

- Prostate cancer : PC-3

Use the MTT assay for cytotoxicity screening:

Cell Seeding : Plate cells at 5,000–10,000 cells/well in 96-well plates.

Dosing : Treat with this compound (0.1–100 µM) for 48–72 hours.

Controls : Include untreated cells (negative control) and doxorubicin (positive control).

Data Normalization : Express results as % viability relative to controls. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism).

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across different cancer cell lines be systematically addressed?

Methodological Answer: Contradictions often arise from variability in experimental conditions or cell line-specific signaling pathways. To resolve these:

- Standardize Assay Conditions : Control for oxygen levels (normoxia vs. hypoxia), serum concentration, and passage number.

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interactions. For example, if apoptosis is observed in HCT-116 but not MCF-7, analyze Bcl-2/Bax ratios and caspase-3 activation .

- Pathway Inhibition Studies : Use inhibitors (e.g., JNK inhibitor SP600125) to test dependency on specific pathways.

- Meta-Analysis : Compare results with prior studies on structurally similar cucurbitacins (e.g., Cucurbitacin B or E) to identify conserved mechanisms .

Q. What experimental design considerations are critical when investigating this compound’s pharmacokinetics in vivo?

Methodological Answer: Key considerations include:

- Animal Models : Use immunodeficient mice (e.g., BALB/c nude) for xenograft studies to assess tumor suppression. For bioavailability, employ Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

- Dosing Regimen : Optimize dose based on preliminary toxicity studies (e.g., 1–5 mg/kg body weight, intraperitoneal administration).

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS with a lower quantification limit (LLOQ) of 1 ng/mL. Monitor metabolites using tandem mass spectrometry.

- Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies and obtain institutional IACUC approval .

Data Contradiction and Reproducibility

Q. How should researchers approach reproducibility challenges in this compound studies, particularly in bioactivity assays?

Methodological Answer: Reproducibility issues often stem from:

- Compound Purity : Verify this compound purity (>95%) via NMR and HPLC. Impurities (e.g., co-eluting cucurbitacins) can skew results.

- Cell Line Authentication : Use STR profiling to confirm cell line identity and test for mycoplasma contamination.

- Data Transparency : Publish full protocols in supplementary materials, including raw data for dose-response curves and statistical analysis code (e.g., R or Python scripts) .

Q. Example Table: Comparative Cytotoxicity of this compound Across Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism Identified | Key Pathway Affected | Reference Method |

|---|---|---|---|---|

| HCT-116 | 0.8 | Apoptosis (↑ caspase-3) | JNK/SAPK | MTT, Western blot |

| MDA-MB-231 | 12.4 | Cell cycle arrest (G2/M phase) | Cyclin B1/CDK1 | Flow cytometry |

| PC-3 | 5.2 | Autophagy (↑ LC3-II) | PI3K/Akt/mTOR | Immunofluorescence |

Research Question Formulation Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.